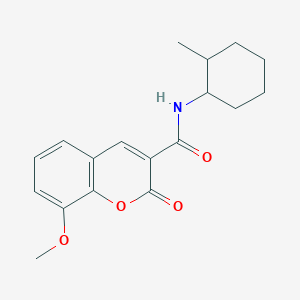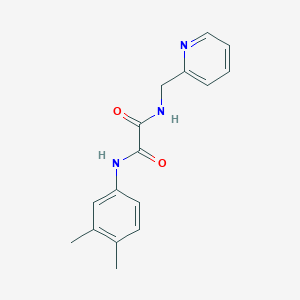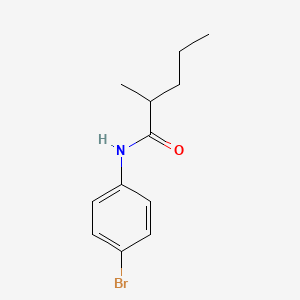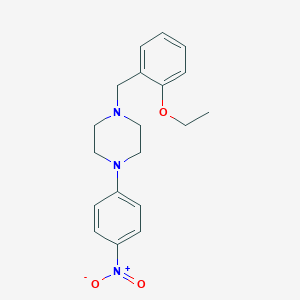
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, also known as MMCC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMCC belongs to the class of compounds known as chromene derivatives, which have been reported to exhibit a wide range of biological activities.
科学研究应用
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities. Several studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models.
作用机制
The mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, this compound has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and inhibit tumor growth. This compound has also been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
实验室实验的优点和局限性
One of the main advantages of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic applications. This compound has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is a synthetic compound that may have limited bioavailability and toxicity concerns. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. In addition, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound, which will be important for its development as a drug candidate. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
合成方法
The synthesis of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
属性
IUPAC Name |
8-methoxy-N-(2-methylcyclohexyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-3-4-8-14(11)19-17(20)13-10-12-7-5-9-15(22-2)16(12)23-18(13)21/h5,7,9-11,14H,3-4,6,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBGIVRELFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)

![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)

![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)
